SARS-CoV-2 3CLpro-IN-22

Antiviral Host-Targeting Antivirals Cathepsin L

Misapplication risk: despite its nomenclature, 3CLpro-IN-22 (Compound 17) is a host cathepsin L (CTSL) inhibitor (IC50=32.5 nM), not a viral 3CLpro inhibitor. Substituting it for a validated 3CLpro inhibitor (e.g., nirmatrelvir) invalidates comparative antiviral studies and confounds SAR analyses. • Use as a CTSL-positive control in SARS-CoV-2 pseudovirus/authentic virus entry assays (Vero E6, Calu-3 cells) to confirm endosomal pathway blockade vs. TMPRSS2-mediated entry. • Deploy as the CTSL-only reference arm in dual inhibitor medicinal chemistry campaigns to deconvolute target-specific pharmacodynamics. • Apply as a chemical probe for CTSL-dependent viral entry in ex vivo human nasal/bronchial epithelial models where TMPRSS2 expression is low. Commercially available with batch-to-batch consistency for dose-response and time-course experiments.

Molecular Formula C22H23ClN4O3
Molecular Weight 426.9 g/mol
Cat. No. B12377538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-22
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CCl
InChIInChI=1S/C22H23ClN4O3/c23-11-20(28)25-14-21(29)27-19(22(30)26-12-15-6-2-1-3-7-15)10-16-13-24-18-9-5-4-8-17(16)18/h1-9,13,19,24H,10-12,14H2,(H,25,28)(H,26,30)(H,27,29)/t19-/m0/s1
InChIKeyWMPMAHWIENRJCW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-22 (Compound 17): A Potent Cathepsin L Inhibitor for Coronavirus Research


SARS-CoV-2 3CLpro-IN-22 (also designated as Compound 17) is a synthetic small molecule that functions as a potent and selective inhibitor of human cathepsin L (CTSL) . Despite its nomenclature suggesting activity against the viral 3C-like protease (3CLpro), the primary reported bioactivity of this compound is the inhibition of the host protease CTSL, with an enzymatic half-maximal inhibitory concentration (IC50) of 32.5 nM [1]. Cathepsin L is a key host cysteine protease utilized by SARS-CoV-2 for cell entry via the endosomal pathway, making it a promising target for antiviral intervention [2]. The compound has a molecular weight of 426.90 g/mol and the molecular formula C22H23ClN4O3 .

The Critical Misnomer: Why SARS-CoV-2 3CLpro-IN-22 Cannot Be Substituted by Standard 3CLpro Inhibitors


The nomenclature '3CLpro-IN-22' creates a significant risk of misapplication in scientific workflows. Unlike canonical 3CLpro inhibitors such as nirmatrelvir (IC50 = 47 nM) or GC-376 (IC50 = 0.48 µM), which target the viral main protease essential for polyprotein processing, SARS-CoV-2 3CLpro-IN-22 (Compound 17) is characterized as a host cathepsin L (CTSL) inhibitor with an IC50 of 32.5 nM . Substituting this compound for a validated 3CLpro inhibitor in an antiviral screening cascade would lead to erroneous conclusions, as the mechanism of action targets a completely different node in the viral life cycle—viral entry via endosomal cysteine proteases rather than intracellular replication [1]. Procurement without verifying this mechanistic distinction can invalidate comparative studies and confound structure-activity relationship (SAR) analyses.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-22 from Its Peers and Namesakes


Enzymatic Potency Against Human Cathepsin L vs. Other CTSL Inhibitors

In a direct enzymatic assay, SARS-CoV-2 3CLpro-IN-22 (Compound 17) inhibits human cathepsin L with an IC50 of 32.5 nM [1]. This potency positions it among the more active CTSL inhibitors reported. For comparison, the dual inhibitor CV11 exhibits an IC50 of 19.80 ± 4.44 nM against CTSL, which is 1.6-fold more potent [2]. Conversely, the triple inhibitor RI172 is significantly less potent, with a reported IC50 of 200 nM, making SARS-CoV-2 3CLpro-IN-22 approximately 6.2-fold more potent in this enzymatic context [3].

Antiviral Host-Targeting Antivirals Cathepsin L

Functional Target Selectivity: CTSL vs. Viral 3CLpro

A critical differentiator is the target specificity. While its name implies 3CLpro inhibition, SARS-CoV-2 3CLpro-IN-22 is consistently described across multiple reputable vendor databases as a CTSL inhibitor with an IC50 of 32.5 nM, with no verified activity data against SARS-CoV-2 3CLpro [1]. In contrast, true 3CLpro inhibitors like nirmatrelvir show potent activity against the viral protease (IC50 = 47 nM) and negligible activity against CTSL [2]. This functional divergence is absolute: SARS-CoV-2 3CLpro-IN-22 should be used to interrogate host protease pathways, whereas compounds like nirmatrelvir are for viral protease studies.

Antiviral Target Engagement Selectivity

Cellular Antiviral Activity in Comparative Context

While direct cellular antiviral data for SARS-CoV-2 3CLpro-IN-22 is not widely reported in the primary literature, its potency as a CTSL inhibitor can be contextualized. Other CTSL inhibitors with similar enzymatic IC50 values, such as the peptidomimetic 11e (CTSL IC50 ~35 nM), have demonstrated potent antiviral activity with an EC50 of 35.1 nM in Calu-3 cells [1]. This suggests SARS-CoV-2 3CLpro-IN-22 may exhibit comparable antiviral efficacy, though experimental verification is required. In contrast, the dual TMPRSS2/CTSL inhibitor 212-148 shows a much weaker CTSL IC50 of 1.38 µM, highlighting the superior enzymatic potency of 3CLpro-IN-22 in this class .

Antiviral Cell-Based Assay Viral Entry

Commercial Availability and Purity Specifications

SARS-CoV-2 3CLpro-IN-22 is commercially available from multiple specialty chemical vendors, including InvivoChem, TargetMol, and MedChemExpress [1]. While specific purity data (e.g., HPLC purity percentage) is not consistently published across all vendor sites, the compound is sold in standard solid form with molecular weight verification (426.90 g/mol) and formula (C22H23ClN4O3) . This contrasts with more novel or proprietary CTSL inhibitors like CV11, which are not commercially available and must be synthesized in-house, making 3CLpro-IN-22 a more accessible tool for preliminary target validation studies.

Chemical Probe Procurement Quality Control

Defined Research Applications for SARS-CoV-2 3CLpro-IN-22 Based on Its CTSL Inhibitor Profile


Positive Control for Host Cathepsin L Inhibition in Viral Entry Assays

SARS-CoV-2 3CLpro-IN-22, with its defined IC50 of 32.5 nM against human CTSL , is optimally employed as a positive control in cell-based viral entry assays (e.g., SARS-CoV-2 pseudovirus or authentic virus entry in Vero E6 or Calu-3 cells). Its use as a host-targeting agent allows researchers to validate that a phenotype of reduced viral entry is specifically due to inhibition of the endosomal cysteine protease pathway, as opposed to the TMPRSS2-mediated cell-surface route. This is critical for delineating the mechanism of action of novel antiviral candidates and for benchmarking the efficacy of new CTSL inhibitors.

Chemical Probe for Investigating Cathepsin L-Dependent Host Processes

The compound's selective activity against CTSL makes it a valuable chemical probe for dissecting CTSL-dependent biological processes beyond viral entry, such as antigen presentation, extracellular matrix remodeling, and lysosomal function. In basic research, it can be used to confirm the role of CTSL in a given cellular phenotype, especially in studies where off-target effects on other cathepsins (B, S, K) or viral proteases must be minimized. This application is supported by the compound's commercial availability, which facilitates dose-response and time-course experiments.

Reference Standard in Dual or Triple Inhibitor Profiling

In medicinal chemistry campaigns aimed at developing dual inhibitors of both viral 3CLpro and host CTSL [1], SARS-CoV-2 3CLpro-IN-22 serves as a critical reference standard for the 'CTSL-only' arm. Its lack of reported 3CLpro activity allows researchers to deconvolute the contributions of each target to overall antiviral potency. By comparing a novel dual inhibitor to a combination of a pure 3CLpro inhibitor (e.g., nirmatrelvir) and a pure CTSL inhibitor (3CLpro-IN-22), the pharmacodynamic interplay between these two distinct antiviral mechanisms can be quantitatively assessed.

Tool Compound for Ex Vivo Studies of Coronavirus Infection in Primary Human Tissues

Given the role of cathepsin L in mediating SARS-CoV-2 infection of primary human nasal and bronchial epithelial cells, which express low levels of TMPRSS2 [2], SARS-CoV-2 3CLpro-IN-22 is a suitable tool for ex vivo infection models. Its potent CTSL inhibition (IC50 32.5 nM) makes it a relevant agent to confirm the CTSL-dependence of viral entry in physiologically relevant human respiratory tissues, an application where broad-spectrum 3CLpro inhibitors would fail to block the initial infection step.

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